molecular formula C22H20Cl2N2O4S B4305566 2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE

2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B4305566
M. Wt: 479.4 g/mol
InChI Key: XVFOJNPALPJLMQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthylamine derivative, followed by the introduction of the chloro groups through electrophilic substitution reactions. The sulfonyl group is then introduced via sulfonation, and the final step involves the coupling of the tetrahydrofuran-2-ylmethylamine with the benzamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro groups or the sulfonyl group, leading to dechlorinated or desulfonated products.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzamides.

Scientific Research Applications

2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-naphthol: Shares the naphthyl and chloro groups but lacks the sulfonyl and tetrahydrofuran-2-ylmethylamino groups.

    2,4-Dichlorobenzamide: Contains the chloro and benzamide groups but lacks the naphthyl and sulfonyl groups.

Uniqueness

2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl and tetrahydrofuran-2-ylmethylamino groups differentiates it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2,4-dichloro-N-naphthalen-1-yl-5-(oxolan-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c23-18-12-19(24)21(31(28,29)25-13-15-7-4-10-30-15)11-17(18)22(27)26-20-9-3-6-14-5-1-2-8-16(14)20/h1-3,5-6,8-9,11-12,15,25H,4,7,10,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFOJNPALPJLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
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2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
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2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
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2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE

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